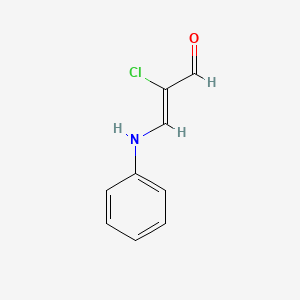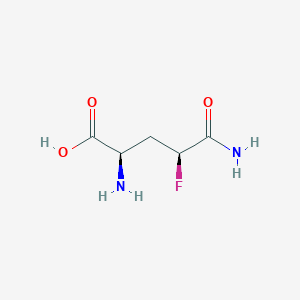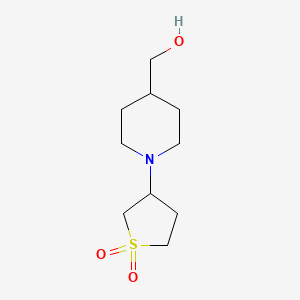![molecular formula C25H30N2O3 B13441291 N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is a chemical compound with a molecular formula of C25H30N2O3 and a molecular weight of 406.52 g/mol . This compound is known for its role as an intermediate in the synthesis of angiotensin II type 1 receptor antagonists, which are used in the treatment of hypertension and heart failure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized by treating phenylmagnesium bromide with copper (II) salts or through the Gomberg–Bachmann reaction, where aniline is treated with NaNO2 and dilute HCl at 5°C to yield benzene diazonium chloride, which is then reacted with benzene.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide anion.
Coupling with Valine: The biphenyl-cyano intermediate is then coupled with valine through an amide bond formation.
Esterification: The final step involves esterification to form the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cyanide anion (CN-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways related to hypertension.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester involves its role as an angiotensin II type 1 receptor antagonist. It binds to the angiotensin II receptor, preventing the binding of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure . The molecular targets include the angiotensin II type 1 receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valsartan: Another angiotensin II receptor antagonist with a similar biphenyl structure.
Losartan: Shares the biphenyl moiety and is used for similar therapeutic purposes.
Irbesartan: Contains a biphenyl-tetrazole structure and is used in the treatment of hypertension.
Uniqueness
N-[(2’-Cyano[1,1’-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester is unique due to its specific esterification and the presence of the cyano group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other angiotensin II receptor antagonists .
Eigenschaften
Molekularformel |
C25H30N2O3 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
methyl (2R)-2-[[4-(2-cyanophenyl)phenyl]methyl-pentanoylamino]-3-methylbutanoate |
InChI |
InChI=1S/C25H30N2O3/c1-5-6-11-23(28)27(24(18(2)3)25(29)30-4)17-19-12-14-20(15-13-19)22-10-8-7-9-21(22)16-26/h7-10,12-15,18,24H,5-6,11,17H2,1-4H3/t24-/m1/s1 |
InChI-Schlüssel |
SUQNCOFVJNHEKQ-XMMPIXPASA-N |
Isomerische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)[C@H](C(C)C)C(=O)OC |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)C(C(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)






![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)



![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)


